SKF83959
Overview
Description
SKF-83959, also known as 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a synthetic benzazepine derivative. It is primarily used in scientific research due to its unique pharmacological properties. SKF-83959 acts as an agonist at the D1-D2 dopamine receptor heteromer and has been shown to modulate sigma-1 receptors .
Mechanism of Action
Target of Action
SKF-83,959, also known as 3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine, is a synthetic benzazepine derivative used in scientific research . It primarily targets the D1-D2 dopamine receptor heteromer . It behaves as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer . It was further shown to act as an allosteric modulator of the sigma-1 receptor .
Mode of Action
SKF-83,959 interacts with its targets by acting as an agonist at the D1-D2 dopamine receptor heteromer . It behaves as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer . It was further shown to act as an allosteric modulator of the sigma-1 receptor .
Biochemical Pathways
SKF-83,959 affects several biochemical pathways. It stimulates PIP2 hydrolysis in membranes . It also changes the EC50 value of SKF81297 from 0.5 nM in control tissue to 31.6 nM, 251.2 nM, and 631.0 nM .
Result of Action
SKF-83,959 has several molecular and cellular effects. It has neuroprotective and anti-parkinsonian effects through selective activation of phosphoinositol-linked D1 receptor . It also promotes migration of cultured astrocytes by ERK1/2 activation . Additionally, it suppresses excitatory synaptic transmission in rat hippocampus via a dopamine receptor-independent mechanism .
Biochemical Analysis
Biochemical Properties
SKF-83,959 is a potent and selective dopamine D1-like receptor partial agonist . It has K i values for rat D1, D5, D2, and D3 receptors are 1.18, 7.56, 920, and 399 nM, respectively . SKF-83,959 is also a potent allosteric modulator of sigma (σ)-1 receptor . It belongs to the benzazepine family and has improvements on cognitive dysfunction .
Cellular Effects
SKF-83,959 has been shown to have neuroprotective and anti-parkinsonian effects through selective activation of phosphoinositol-linked D1 receptor and promotes migration of cultures astrocytes by ERK1/2 activation . It suppresses excitatory synaptic transmission in rat hippocampus via a dopamine receptor-independent mechanism .
Molecular Mechanism
SKF-83,959 acts as an agonist at the D1-D2 dopamine receptor heteromer . It behaves as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer . It was further shown to act as an allosteric modulator of the sigma-1 receptor .
Temporal Effects in Laboratory Settings
In a study on operant behaviors, SKF-83,959 disrupted the performance of fixed-interval 30-second (FI30) and differential reinforcement of low-rate response 10-second (DRL10) behaviors in a dose-dependent manner . The therapeutic effect did not diminish during treatment .
Dosage Effects in Animal Models
In animal models, SKF-83,959 (0.5 and 1 mg/kg; i.p.; 1 hour) reversed the scopolamine-induced cognitive impairments in the passive avoidance task and Y-Maze test . Female rats showed greater sensitivity and dose-dependent susceptibility than male rats to the anxiogenic-like effects of low doses of SKF-83,959 .
Metabolic Pathways
It is known to stimulate PIP2 hydrolysis in membranes .
Subcellular Localization
It is known to suppress excitatory synaptic transmission in rat hippocampus , suggesting it may interact with synaptic proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF-83959 involves several steps, starting from commercially available precursors. The key steps include:
Formation of the benzazepine core: This is achieved through a series of cyclization reactions.
Introduction of the chloro and hydroxy groups: These functional groups are introduced via selective halogenation and hydroxylation reactions.
Final purification: The compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for SKF-83959 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
SKF-83959 undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chloro group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
SKF-83959 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular signaling and neuroprotection.
Medicine: Explored for potential therapeutic effects in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
SKF-38393: Another benzazepine derivative that acts as a partial agonist at dopamine receptors.
SCH-23390: A selective D1 dopamine receptor antagonist.
Uniqueness of SKF-83959
SKF-83959 is unique due to its dual action on both D1 and D2 dopamine receptors and its ability to modulate sigma-1 receptors. This combination of activities makes it a valuable tool in research and a potential candidate for therapeutic applications .
Properties
IUPAC Name |
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYTVOBSFOHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043818 | |
Record name | SKF 83959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80751-85-5 | |
Record name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80751-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SK&F 83959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 83959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-83959 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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